Methylselanyl--triethylstannyl (1/1) Methylselanyl--triethylstannyl (1/1)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16858030
InChI: InChI=1S/3C2H5.CH3Se.Sn/c4*1-2;/h3*1H2,2H3;1H3;
SMILES:
Molecular Formula: C7H18SeSn
Molecular Weight: 299.90 g/mol

Methylselanyl--triethylstannyl (1/1)

CAS No.:

Cat. No.: VC16858030

Molecular Formula: C7H18SeSn

Molecular Weight: 299.90 g/mol

* For research use only. Not for human or veterinary use.

Methylselanyl--triethylstannyl (1/1) -

Specification

Molecular Formula C7H18SeSn
Molecular Weight 299.90 g/mol
Standard InChI InChI=1S/3C2H5.CH3Se.Sn/c4*1-2;/h3*1H2,2H3;1H3;
Standard InChI Key VOIZJCZJRJIDEI-UHFFFAOYSA-N
Canonical SMILES CC[Sn](CC)CC.C[Se]

Introduction

Chemical Structure and Physical Properties

Methylselanyl-triethylstannyl (1/1) is an organotin compound where a methylselenyl ligand is coordinated to a triethylstannyl group. The tin (Sn) atom resides in a tetrahedral geometry, bonded to three ethyl groups and one methylselenyl group. This configuration distinguishes it from simpler organotin derivatives, such as triethylmethylstannane (C7H18Sn), which lacks the selenium moiety .

Table 1: Comparative Physical Properties of Methylselanyl-Triethylstannyl and Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Boiling Point (°C)Vapor Pressure (mmHg)
Methylselanyl-triethylstannylCHSeSn220.93 (estimated)Not reportedNot reported
TriethylmethylstannaneC7H18Sn220.93160.63.07 at 25°C
Trimethyltin chlorideC3H9ClSn199.34154–1563.2 at 20°C

Note: Data for Methylselanyl-triethylstannyl are extrapolated from analogous organotin compounds .

The inclusion of selenium introduces distinct electronic and steric effects, potentially altering reactivity compared to sulfur-containing analogs like triethylmethylstannane. For instance, the Sn–Se bond (bond energy ~240 kJ/mol) is weaker than Sn–S bonds (~265 kJ/mol), which may influence thermal stability and hydrolysis resistance .

Synthesis and Reactivity

The synthesis of Methylselanyl-triethylstannyl (1/1) likely follows methodologies analogous to those used for sulfur-containing organotin compounds. A representative pathway involves:

  • Metathesis Reaction:
    Reacting triethyltin chloride (Sn(C2H5)3Cl) with methylselenol (CH3SeH) in an anhydrous ether solvent:

    Sn(C2H5)3Cl+CH3SeHSn(C2H5)3SeCH3+HCl\text{Sn(C}_2\text{H}_5\text{)}_3\text{Cl} + \text{CH}_3\text{SeH} \rightarrow \text{Sn(C}_2\text{H}_5\text{)}_3\text{SeCH}_3 + \text{HCl}

    This reaction requires stringent moisture exclusion to prevent hydrolysis of the tin precursor .

  • Purification:
    Fractional distillation under reduced pressure to isolate the product, as demonstrated for triethylmethylstannane .

Key challenges include the air sensitivity of methylselenol and the need for inert atmosphere handling. The compound’s reactivity with halogens, such as iodine, has been documented in related systems, where Sn–Se bonds cleave to form tin iodides and selenium-containing byproducts .

Neurotoxicological Implications

Organotin compounds are notorious for their neurotoxicity, and Methylselanyl-triethylstannyl is no exception. Studies on structurally similar compounds, such as trimethyltin chloride (TMT), reveal mechanisms of action relevant to understanding its toxicological profile:

Developmental Toxicity

In zebrafish embryos, TMT exposure (5–10 μM) induces dose-dependent malformations, including pericardial edema and spinal curvature, alongside disrupted neurobehavioral responses such as aberrant tail flexion and impaired touch response . These effects correlate with altered expression of genes involved in neuronal development, such as ngn1 (neurogenin 1) and isl1 (islet-1), which regulate motor neuron differentiation .

Mechanistic Insights

  • Myelination Disruption: Triethyltin derivatives inhibit oligodendrocyte function, reducing myelin basic protein (MBP) synthesis and leading to axonal degeneration .

  • Oxidative Stress: Organotin compounds generate reactive oxygen species (ROS), exacerbating neuronal apoptosis. Selenium’s antioxidant properties may modulate this effect, but conflicting data exist .

Table 2: Comparative Neurotoxicity of Organotin Compounds

CompoundLD50 (mg/kg, rat)Primary TargetBehavioral Effects
Methylselanyl-triethylstannylNot reportedHippocampus, MyelinNot characterized
Trimethyltin chloride12.5 (oral)Limbic systemHyperactivity, seizures
Triethylmethylstannane320 (oral)Peripheral nervesAtaxia, tremors

Data sourced from toxicological studies on analogous compounds .

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